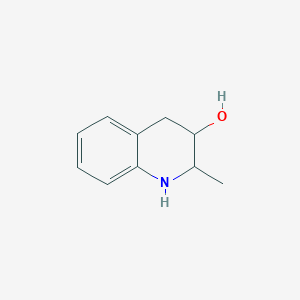
2-Methyl-1,2,3,4-tetrahydroquinolin-3-OL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-1,2,3,4-tetrahydroquinolin-3-OL is a heterocyclic compound that belongs to the class of tetrahydroquinolines. This compound is characterized by a quinoline core structure with a hydroxyl group at the third position and a methyl group at the second position. Tetrahydroquinolines are known for their diverse biological activities and are of significant interest in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-1,2,3,4-tetrahydroquinolin-3-OL can be achieved through various synthetic routes. One common method involves the hydrogenation of quinaldine (2-methylquinoline) in the presence of a suitable catalyst . The reaction typically requires conditions such as elevated temperatures and pressures to facilitate the hydrogenation process.
Another approach involves the Pictet-Spengler reaction, where phenylethylamine and an aldehyde undergo cyclization in the presence of an acid catalyst to form the tetrahydroquinoline core
Industrial Production Methods
Industrial production of this compound often involves large-scale hydrogenation processes. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the desired product. Additionally, optimization of reaction parameters such as temperature, pressure, and catalyst concentration is crucial for industrial-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-1,2,3,4-tetrahydroquinolin-3-OL undergoes various chemical reactions, including:
Oxidation: The hydroxyl group at the third position can be oxidized to form a ketone or aldehyde derivative.
Reduction: The compound can be reduced to form different tetrahydroquinoline derivatives with varying degrees of saturation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium or platinum catalyst is commonly used for reduction reactions.
Substitution: Reagents such as halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted tetrahydroquinolines, quinolones, and quinoline derivatives. These products can exhibit different biological and chemical properties, making them valuable for various applications .
Scientific Research Applications
2-Methyl-1,2,3,4-tetrahydroquinolin-3-OL has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2-Methyl-1,2,3,4-tetrahydroquinolin-3-OL involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, such as tyrosine kinases, by binding to their active sites and preventing substrate access . Additionally, it can modulate receptor activity by mimicking the structure of endogenous ligands, leading to altered cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
1,2,3,4-Tetrahydroisoquinoline: A structurally similar compound with a wide range of biological activities.
2-Methyl-1,2,3,4-tetrahydroisoquinoline: Another methyl-substituted derivative with similar chemical properties.
2-Chloro-1-(6-methoxy-1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one: A derivative with additional functional groups that enhance its reactivity.
Uniqueness
2-Methyl-1,2,3,4-tetrahydroquinolin-3-OL is unique due to the presence of both a hydroxyl and a methyl group on the quinoline ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C10H13NO |
|---|---|
Molecular Weight |
163.22 g/mol |
IUPAC Name |
2-methyl-1,2,3,4-tetrahydroquinolin-3-ol |
InChI |
InChI=1S/C10H13NO/c1-7-10(12)6-8-4-2-3-5-9(8)11-7/h2-5,7,10-12H,6H2,1H3 |
InChI Key |
YVRIWGBJLOXWPQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(CC2=CC=CC=C2N1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 2-chloro-5,6-dimethyl-1-oxaspiro[2.5]octane-2-carboxylate](/img/structure/B15256281.png)



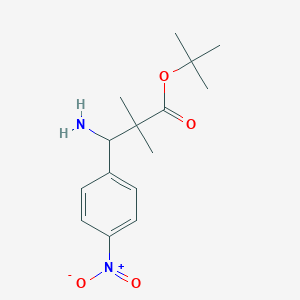

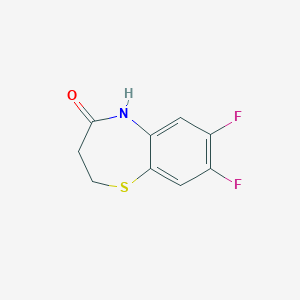


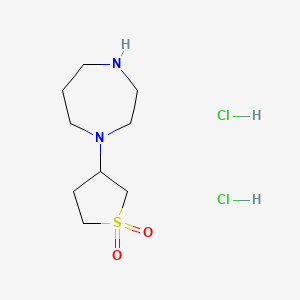

![2-[(dimethyl-1H-1,2,4-triazol-1-yl)methyl]morpholine](/img/structure/B15256371.png)
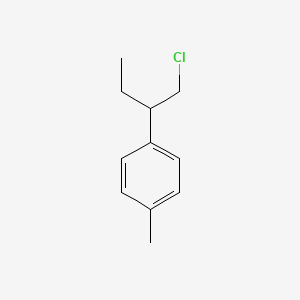
![1-[3-Methoxy-4-(3-methylbutoxy)phenyl]ethan-1-amine](/img/structure/B15256392.png)
